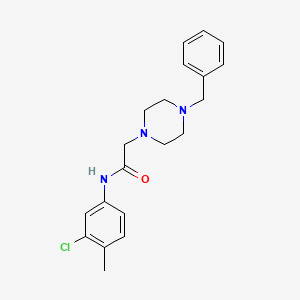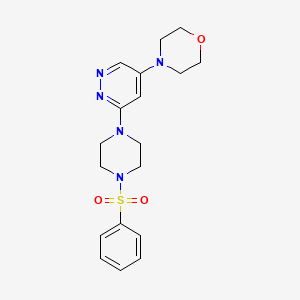![molecular formula C23H20N2O4 B2895601 N1-benzhydryl-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide CAS No. 941998-67-0](/img/structure/B2895601.png)
N1-benzhydryl-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that contains a benzhydryl group (a diphenylmethane derivative) and a 2,3-dihydrobenzo[b][1,4]dioxin-6-yl group . These groups are common in many organic compounds and have various applications in the field of organic chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups in space. The benzhydryl group is a bulky group, which could influence the overall shape of the molecule . The 2,3-dihydrobenzo[b][1,4]dioxin ring is a heterocyclic compound that could potentially participate in various chemical reactions .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the benzhydryl and 2,3-dihydrobenzo[b][1,4]dioxin groups . The benzhydryl group might undergo reactions typical of aromatic compounds, while the 2,3-dihydrobenzo[b][1,4]dioxin group might participate in reactions typical of ethers and heterocycles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure . Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Researchers have synthesized compounds similar to N1-benzhydryl-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide and studied their properties. For instance, Qi et al. (2009) synthesized phenylnitrile functional benzoxazine monomers and characterized them using various techniques, such as Fourier transform infrared (FTIR) spectroscopy and proton nuclear magnetic resonance (1H-NMR). The study highlighted the thermal stability and dynamic mechanical properties of the cured monomers, indicating their potential in advanced material applications (Qi et al., 2009).
Advanced Intermediates for Synthesis
Benzhydrylamines, which share structural similarities with the compound , have been synthesized through base-mediated intramolecular arylation and used as advanced intermediates for the synthesis of nitrogenous heterocycles. This demonstrates the versatility of such compounds in synthesizing complex molecular structures (Kisseljova et al., 2014).
Antibacterial Agents
Abbasi et al. (2016) investigated the antibacterial potential of N-substituted sulfonamides bearing a benzodioxane moiety, highlighting the method's synthesis and the resulting compounds' potent therapeutic potential against various bacterial strains. This research underscores the relevance of such compounds in developing new antibacterial agents (Abbasi et al., 2016).
Enzyme Inhibitory Potential
In another study, Abbasi et al. (2019) explored the enzyme inhibitory potential of new sulfonamides with benzodioxane and acetamide moieties, targeting -glucosidase and acetylcholinesterase (AChE). This research could pave the way for developing treatments for diseases related to enzyme dysfunction (Abbasi et al., 2019).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N'-benzhydryl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4/c26-22(24-18-11-12-19-20(15-18)29-14-13-28-19)23(27)25-21(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-12,15,21H,13-14H2,(H,24,26)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFOSMQPOTUEDLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[5,6-dimethyl-1-(2-methylbenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2895522.png)

![(Z)-2-cyano-3-[1-(1,1-dioxothiolan-3-yl)-3-methylpyrazolo[3,4-b]pyridin-5-yl]-N-naphthalen-1-ylprop-2-enamide](/img/structure/B2895525.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-naphthamide](/img/structure/B2895529.png)

![4,6-Diamino-2-[(2-methylphenoxy)methyl]-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitrile](/img/structure/B2895531.png)
![(Z)-5-bromo-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2895534.png)
![(4E,7R,11S)-7-Amino-11-methyl-2-oxa-9,12-diazabicyclo[12.4.0]octadeca-1(18),4,14,16-tetraene-8,13-dione;2,2,2-trifluoroacetic acid](/img/structure/B2895536.png)

![[3-(3-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2895541.png)